Platinum monosulfide
Description
Structure
2D Structure
Properties
CAS No. |
12038-20-9 |
|---|---|
Molecular Formula |
PtS |
Molecular Weight |
227.2 g/mol |
IUPAC Name |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChI Key |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
Canonical SMILES |
S=[Pt] |
Other CAS No. |
12038-20-9 |
physical_description |
DryPowde |
Origin of Product |
United States |
Theoretical and Computational Investigations of Platinum Monosulfide
Quantum Mechanical Approaches to Platinum Monosulfide Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of materials. These methods provide insights into the arrangement and energy of electrons, which govern the chemical and physical properties of a compound.
Density Functional Theory (DFT) in Electronic Band Structure Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. It has been employed to study the electronic band structure of this compound (PtS). DFT calculations have shown that the bulk form of cooperite (a mineral form of PtS) has a predicted band gap of 1.408 eV, which is in close agreement with the experimental value of 1.41 eV. The application of DFT with dispersion correction and the Hubbard U parameter (DFT-D+U) has been crucial in accurately predicting the bulk and surface properties of cooperite. For these calculations, the valence electron configurations considered were Pt: [Xe]5d⁹6s¹ and S: [Ne]3s²3p⁴.
The electronic band structure, chemical bonding, and optical properties of related platinum compounds have also been investigated using DFT. For instance, in Pt₂(Mo)₃N, DFT calculations revealed a metallic nature with strong orbital hybridization near the Fermi energy level. While not directly about PtS, these studies on similar materials demonstrate the utility of DFT in elucidating electronic characteristics.
Ab Initio Wavefunction-Based Methods in this compound Systems
Ab initio wavefunction-based methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to studying electronic structure. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2, MP3, MP4) and coupled-cluster (CC) methods, account for electron correlation effects to varying degrees of accuracy. While specific applications of these high-level wavefunction-based methods directly to this compound are not extensively detailed in the provided context, they represent a class of computational tools available for highly accurate electronic structure calculations. The general principle of these methods is to solve the Schrödinger equation to obtain the wavefunction of the system, from which various properties can be derived.
Theoretical Determination of Partial Density-of-States (PDOS)
The Partial Density of States (PDOS) provides information about the contribution of different atomic orbitals to the total electronic density of states. For this compound (cooperite), the PDOS reveals that the valence states are primarily a hybridization of the d and p orbitals of platinum and the p orbitals of sulfur. Specifically, the conduction states are composed of the dxy, dyz, dxz, and dx²-y² orbitals of platinum and the p orbitals of sulfur. In the bulk cooperite model, the oxidation states of platinum and sulfur are +2 and -2, respectively. The analysis of PDOS is a valuable tool for understanding the nature of chemical bonding and the electronic properties of PtS.
Prediction of Charge Transfer Phenomena within PtS Systems
Charge transfer is a fundamental process that can influence the electronic and optical properties of materials. In the context of platinum-containing systems, theoretical models are used to predict and understand these phenomena. For instance, in transition metal dichalcogenide heterobilayers like WSe₂/WS₂, the interplay between the moiré potential and Coulomb interaction can lead to filling-dependent charge transfer between different regions of the superlattice. This results in what is known as a charge-transfer insulator. While this example does not directly involve PtS, it illustrates the theoretical frameworks available to study charge transfer. In more general terms, charge transfer can be investigated using methods like time-dependent density functional theory (TD-DFT), which can quantitatively calculate charge transfer excitations. The rate of charge transfer is influenced by both electronic and structural rearrangements, occurring on timescales from femtoseconds to microseconds.
Computational Modeling of Surface and Bulk States
Computational modeling is essential for understanding the properties of both the bulk material and its surfaces, which are crucial for applications in catalysis and electronics.
Adsorption Energy Calculations on this compound Surfaces
The adsorption of molecules onto a surface is a key step in many chemical processes. Computational methods, particularly DFT, are used to calculate the adsorption energies of various species on platinum and its compounds. For example, the adsorption energy of a single SO₂ molecule has been calculated on different platinum surfaces, with the (001) surface showing the largest adsorption energy. Similarly, studies on water adsorption on platinum nanoparticles have shown that the adsorption energy is not significantly influenced by the size of the nanoparticle.
In a study of guaiacol (B22219) adsorption on a Pt(100) surface, DFT calculations were used to determine geometries, adsorption energies, and vibrational frequencies for different adsorption structures. These calculations help to understand the stability and reactivity of adsorbates on the surface. For hydrogen adsorption on Pt(111), the calculated adsorption energy at low coverage is in good agreement with experimental values. While these examples focus on pure platinum surfaces, the methodologies are directly applicable to the study of adsorption on this compound surfaces.
Surface Coverage Effects in Computational Simulations
Computational modeling, particularly using Density Functional Theory (DFT), is a critical tool for understanding the behavior of molecules on the surface of this compound. These simulations analyze how the extent of surface coverage—the fraction of the surface occupied by adsorbed atoms or molecules—influences various properties.
Plane wave DFT calculations, often incorporating van der Waals (vdW) functionals, are employed to study the effects of surface coverage of Pt(111) by adsorbed molecules. Research on analogous systems, such as benzene (B151609) adsorbed on a platinum surface, reveals that as surface coverage increases, the adsorption energy per molecule generally decreases. Furthermore, the preferred site for adsorption can change with increasing coverage due to interactions between the adsorbed molecules themselves.
To model conditions closer to reality, surface phase diagrams can be generated. These diagrams are constructed by calculating the surface free energies at different temperatures and chemical potentials (which correspond to pressure). This approach allows researchers to predict the most stable surface coverage under specific experimental conditions. For instance, in studies of water on platinum surfaces, DFT calculations have shown that surface coverage decreases with increasing temperature, with total desorption occurring above certain temperature thresholds. These computational techniques provide a framework for understanding how the surface of this compound would behave in a reactive environment.
Molecular Modeling of Interfacial Reactivity
Molecular modeling provides atomic-level insights into the chemical reactions that occur at the interface between this compound and other materials. Density Functional Theory (DFT) is a primary method used to investigate the reactivity of sulfide (B99878) minerals and the mechanisms of their surface reactions.
Computational studies on related transition metal sulfide systems demonstrate that the interface is a critical region for catalytic reactions. Modeling the interface between different sulfide phases, for example, has shown that strong electronic interactions and the formation of direct metal-metal bonds (e.g., Co-Mo) can occur. These interactions alter the electronic properties and atomic coordination at the interface, creating highly reactive sites that are not present in the bulk material.
Simulations of the growth of platinum sulfide layers reveal that reactivity is not uniform across the surface. Molecular dynamics (MD) simulations show that sulfur atoms preferentially bind to platinum edges and surface defects, which act as nucleation sites. This leads to an "island" growth mode, where three-dimensional clusters form and then merge into a continuous film. More advanced computational methods, such as hybrid quantum mechanical/molecular mechanical (QM/MM) approaches, can be used to balance accuracy and computational cost, allowing for the simulation of complex chemical reactions at interfaces that are too large for DFT alone.
Phase Stability and Equilibrium Studies
The stability of this compound relative to other platinum-sulfur compounds and its structural behavior under different conditions are key areas of theoretical and experimental investigation.
Theoretical Construction of Platinum-Sulfur Phase Diagrams
Theoretical phase diagrams for the platinum-sulfur (Pt-S) system are constructed using first-principles calculations based on Density Functional Theory (DFT). This approach involves calculating the Gibbs free energy (G) for the potential solid phases, such as Pt, PtS, and platinum disulfide (PtS₂). The relative stability of these phases is determined as a function of temperature and the chemical potential of sulfur, which is related to the partial pressure of sulfur vapor.
The transformation between PtS and PtS₂ can be expressed by the reaction: PtS + S ⇌ PtS₂. The change in Gibbs free energy (ΔG) for this reaction determines which phase is more stable.
If ΔG < 0 , the formation of PtS₂ is thermodynamically favorable.
If ΔG > 0 , PtS is the more stable phase.
If ΔG = 0 , the two phases are in equilibrium.
By plotting these stability regions across a range of temperatures and sulfur partial pressures, a comprehensive phase diagram can be constructed. This allows researchers to predict the precise synthesis conditions required to form pure-phase PtS.
Table 1: Calculated Phase Stability of Platinum Sulfides
| Condition | Favored Phase | Thermodynamic Criterion | Source(s) |
| High Sulfur Chemical Potential | PtS₂ | ΔG < 0 | |
| Low Sulfur Chemical Potential | PtS | ΔG > 0 | |
| Boundary Condition | PtS and PtS₂ in Equilibrium | ΔG = 0 |
Investigation of Structural Transformations under Controlled Conditions
The structure of platinum sulfide can be transformed under controlled experimental conditions. One common method is the thermal sulfurization of a thin platinum metal film. In this process, a Pt film is heated in a gaseous atmosphere containing hydrogen sulfide (H₂S) or sulfur vapor. For example, heating a 5 nm platinum film at 550 °C in an H₂/H₂S atmosphere results in its conversion to a continuous film of polycrystalline this compound (PtS). Similar transformations have been achieved at temperatures around 700 °C.
Structural transformations can also be induced by post-growth annealing. In a process analogous to the Pt-S system, thin films of platinum diselenide (PtSe₂) can be transformed by vacuum annealing. This thermal treatment causes a loss of the chalcogen (selenium), resulting in the formation of a non-layered, nanocrystalline platinum monoselenide (PtSe). The crystal structure of this resulting PtSe phase is analogous to that of this compound, demonstrating that thermal processing under controlled conditions is an effective method for inducing structural and compositional transformations in platinum chalcogenides.
Advanced Synthesis Methodologies for Platinum Monosulfide Architectures
Vapor-Phase Deposition Techniques for Thin Films
Vapor-phase deposition techniques are instrumental in fabricating high-quality, uniform thin films of PtS, which are crucial for applications in electronics and optoelectronics. These methods involve the reaction of precursor gases on a substrate surface to form a solid film.
Chemical Vapor Deposition (CVD) Protocols for PtS Films
Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-performance, solid materials, including thin films. In a typical CVD process, a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to create the desired deposit. This method is widely used in microfabrication to deposit materials in various forms, such as monocrystalline, polycrystalline, and amorphous.
For the synthesis of platinum sulfide (B99878) films, CVD allows for precise control over film thickness and uniformity. The process generally involves the following steps:
Substrate Preparation: The surface is cleaned to ensure optimal adhesion.
Chamber Setup: The reaction chamber is set to the required temperature and pressure.
Precursor Introduction: Volatile platinum and sulfur precursors are introduced into the chamber.
Deposition: The precursors react on the heated substrate, forming a PtS film.
A modified CVD method utilizing H₂S gas as the sulfur source instead of sulfur powder has proven to be feasible and repeatable for synthesizing PtSₓ films on various substrates. The thermally assisted conversion (TAC) process is a common method for producing uniform, large-scale thin films of 2D materials like PtS. The synthesis temperatures for platinum-based transition metal dichalcogenides (TMDs) via TAC are notably lower than those for tungsten or molybdenum films, which expands the range of possible substrates.
Direct Sulfurization of Platinum Precursors
Direct sulfurization of a pre-deposited platinum film is a straightforward and scalable method for producing polycrystalline PtS films. This technique avoids the need for complex or hazardous precursors. The general process involves annealing a thin platinum film in a sulfur-rich atmosphere at elevated temperatures.
Research has demonstrated the successful synthesis of PtS thin films by sulfurizing a 5 nm thick platinum film. The resulting polycrystalline PtS film was approximately 15 nm thick. The reaction parameters, such as temperature and sulfur vapor pressure, must be carefully controlled to favor the formation of PtS over other platinum sulfide phases like PtS₂. Under certain conditions, such as lower pressure or lower sulfur content, films with PtS stoichiometry are preferentially obtained.
Table 1: Parameters for Direct Sulfurization of Platinum Films
| Parameter | Value | Source |
| Initial Pt Film Thickness | 5 nm | |
| Resulting PtS Film Thickness | ~15 nm | |
| Annealing Temperature | 500 °C | |
| Sulfur Source | Sulfur vapor |
Wafer-Scale Synthesis Approaches and Homogeneity Control
A significant achievement in PtS synthesis is the development of methods for producing wafer-scale films with high homogeneity, which is critical for industrial applications. A facile metal sulfurization strategy has been reported for the synthesis of a 4-inch wafer-scale PtS film. This approach allows for precise control over the film's thickness and homogeneity.
The process begins with the deposition of a pristine platinum film on a large substrate, such as a 4-inch quartz wafer. Subsequently, the platinum-coated substrate undergoes sulfurization, transforming the platinum film into a continuous and uniform PtS film. Characterization techniques such as Raman mapping have confirmed the homogeneity of the synthesized PtS films over large areas. The ability to control the initial thickness of the platinum precursor film directly influences the thickness of the final PtS film. For instance, pristine platinum films with thicknesses of 1, 2, and 5 nm result in PtS films with thicknesses of 2, 4, and 10 nm, respectively.
Solution-Based Synthesis of Nanomaterials
Solution-based methods offer a versatile and cost-effective approach to producing PtS nanomaterials with controlled morphologies and sizes. These techniques are particularly well-suited for creating nanoparticles, nanowires, and other complex nanostructures.
Hydrothermal and Solvothermal Routes to PtS Nanoparticles
Hydrothermal and solvothermal synthesis are widely used methods for preparing various nanomaterials. These processes involve chemical reactions in a solvent at elevated temperatures and pressures within a sealed vessel, typically an autoclave. When water is the solvent, the method is termed hydrothermal, while solvothermal refers to the use of organic solvents. These techniques allow for the synthesis of materials that may not be stable at higher temperatures and provide excellent control over the product's properties.
For PtS nanoparticles, a solvothermal approach using a platinum-dodecanethiol (DDT) complex as a precursor has been demonstrated. In this method, a platinum(II) acetylacetonate (B107027) precursor is dissolved in a mixture of DDT and water and heated in an autoclave. The DDT serves as a sulfur source, reacting with the platinum to form PtS nanoparticles. The annealing temperature plays a crucial role in the crystallinity of the resulting nanoparticles.
Table 2: Solvothermal Synthesis of PtS Nanoparticles
| Parameter | Description | Source |
| Precursor | Platinum(II) acetylacetonate and 1-dodecanethiol (B93513) (DDT) | |
| Solvent | Water and DDT | |
| Vessel | Teflon-lined stainless-steel autoclave | |
| Temperature | 160 °C (initial complex formation) | |
| Annealing Temperature | 400-500 °C (nanoparticle formation) |
Template-Assisted Synthesis Strategies for PtS
Template-assisted synthesis is a powerful "bottom-up" strategy for fabricating nanomaterials with precisely controlled shapes and sizes. This method utilizes a pre-existing template with a defined structure, such as porous membranes or nanostructured surfaces, to guide the growth of the desired material. The template method generally involves three steps: preparation of the template, synthesis of the target material within the template, and finally, removal of the template.
This approach can be categorized into hard and soft template methods. Hard templates, like porous alumina (B75360) membranes, have a fixed structure and are ideal for creating nanorods and nanowires with uniform dimensions. Soft templates, often formed by the self-assembly of surfactants or block copolymers, are more dynamic and can be used to produce a variety of nanostructures. While specific examples for PtS are still emerging, template-assisted electrodeposition is a versatile technique for synthesizing metallic nanowires, and could be adapted for PtS. For instance, jagged platinum-based nanowires have been created using wet chemical methods, highlighting the potential for creating complex PtS nanostructures through template-guided approaches. The use of templates offers the advantage of precise control over the final product's morphology, which is often difficult to achieve with other methods.
Precursor Reduction Methodologies for Pt/PtS Composites
The synthesis of platinum/platinum sulfide (Pt/PtS) composites often involves the reduction of platinum precursors in the presence of a sulfur source. These methods are designed to create intimate contact between the metallic platinum and the platinum sulfide phases, which can lead to synergistic effects in applications like catalysis.
A notable approach is the 1-dodecanethiol (DDT)-assisted precursor method. In this strategy, DDT serves a dual role: the sulfhydryl group provides the sulfur that reacts with a platinum precursor to form PtS, while the molecule also facilitates the creation of a Pt/PtS heterojunction. This method allows for the simultaneous formation of the sulfide and the doping of the carbon support material.
Another versatile technique is the polyol or co-reduction method, where platinum precursor salts are reduced in a high-boiling-point solvent that also acts as a reducing agent, such as ethylene (B1197577) glycol (EG). The reduction of platinum precursors like chloroplatinic acid (H₂PtCl₆) or potassium tetrachloroplatinate(II) (K₂PtCl₄) in the presence of a sulfur source can yield Pt/PtS composites. The process is not always a direct reduction; it can involve several intermediate steps. For instance, in an EG solution, Pt(IV) precursors can first be reduced to a Pt(II) species before the final reduction to metallic platinum or reaction to form PtS.
Electrochemical methods also provide a pathway for creating Pt/PtS structures. These techniques can involve the electrodeposition of platinum from a precursor solution, such as H₂PtCl₆, onto a substrate that may contain sulfur or be subsequently sulfurized. The choice of precursor is critical, as the charge of the platinum complex can influence its interaction with the support material, thereby affecting the size and dispersion of the resulting nanoparticles.
The table below summarizes various precursor reduction strategies used for creating platinum-based nanocomposites, which are foundational for Pt/PtS synthesis.
| Method | Platinum Precursor(s) | Reducing Agent / Conditions | Key Feature |
| DDT-Assisted Method | Platinum Precursor | 1-dodecanethiol (DDT) / Annealing | DDT acts as both sulfur source and facilitator for heterojunction formation. |
| Polyol Co-Reduction | K₂PdCl₄, PtCl₄ | Chitosan-Poly(3-hydroxybutyrate) (Cs-PHB) | An eco-friendly, one-pot synthesis using a biopolymer conjugate as the reducing agent. |
| Ethylene Glycol (EG) Reduction | Pt(IV) and Ru(III) salts | Ethylene Glycol (EG) at 160°C | Involves reduction through intermediate species like [PtCl₄]²⁻. |
| Electrochemical Deposition | H₂PtCl₆ | Electrochemical process (multicycle cathode polarization) | Allows for the formation of atomically dispersed Pt on sulfide supports. |
Continuous Flow Processes for PtS Nanoparticle Production
Continuous flow synthesis is emerging as a powerful platform for the large-scale production of nanoparticles with high reproducibility and precise control over their properties. Unlike traditional batch syntheses, which are often difficult to scale and can suffer from batch-to-batch variability, continuous flow reactors offer superior control over reaction parameters such as temperature, residence time, and reagent concentration.
These systems, which include microfluidic reactors, plug flow reactors (PFRs), and continuous stirred tank reactors (CSTRs), enable predictable heat and mass transfer, leading to excellent solution homogeneity and narrow particle size distributions. nih.gov The quantity of material produced in a continuous flow setup is determined by the run time, not the reactor volume, which provides a seamless transition from laboratory-scale discovery to industrial manufacturing.
For the production of platinum sulfide nanoparticles, a continuous flow process would typically involve pumping a solution containing a platinum precursor and a sulfur source through a heated reaction zone. The ability to use low-boiling-point solvents at high temperatures, thanks to back pressure regulation, expands the range of possible reaction conditions.
Key advantages of continuous flow processes for nanomaterial synthesis include:
High Reproducibility: Automated, computer-controlled systems ensure that reaction parameters are maintained with high precision over long periods.
Scalability: The architecture is inherently scalable, allowing for increased production by simply extending the operation time.
Parameter Control: Fine-tuning of nanoparticle size and morphology is achieved by independently adjusting flow rates, temperature, and precursor concentrations.
Intensified Processes: Reactions can be conducted under conditions that are difficult or impossible to achieve in batch reactors, such as using supercritical fluids like water to achieve rapid heating and high supersaturation for homogeneous nucleation. acs.orgjst.go.jp
While specific reports on the continuous flow synthesis of PtS are not widespread, the successful application of this technology for a variety of other high-quality nanoparticles, including platinum-based alloys and clusters, establishes a strong precedent for its use in producing PtS nanoparticles with tailored characteristics. nih.gov
Control of Stoichiometry and Film Quality during PtS Synthesis
Achieving precise control over the stoichiometry and quality of platinum sulfide films is critical, as different compositions (e.g., PtS vs. PtS₂) possess distinct properties. The synthesis of thin films, particularly via methods like the direct sulfurization of pre-deposited platinum films or thermally assisted conversion (TAC), requires careful management of reaction conditions to obtain the desired phase. aip.orgresearchgate.net
The most critical parameters influencing the final stoichiometry are the reaction temperature and the partial pressure of sulfur during the synthesis. rsc.orgresearchgate.net Research has shown that at lower sulfur concentrations or lower reaction pressures, the thermodynamically stable platinum monosulfide (PtS) phase is preferentially formed. rsc.org To achieve complete sulfurization to platinum disulfide (PtS₂), a higher sulfur partial pressure is necessary. aip.org This relationship allows for the selective synthesis of either PtS or PtS₂ by tuning the reaction environment.
For example, in a chemical vapor deposition (CVD) process involving the sulfurization of a thin platinum film, the composition of the resulting film can be directly manipulated by adjusting the pressure. aip.org
The table below illustrates the effect of reaction pressure on the stoichiometry of a platinum sulfide film synthesized via sulfurization, based on X-ray photoelectron spectroscopy (XPS) analysis.
| Reaction Pressure | Observed Pt-S Bonding | Calculated Pt/S Stoichiometric Ratio | Resulting Film Composition |
| Lower Pressure | Peaks corresponding to both PtS and PtS₂ | 1:1.32 | Mixture of PtS and PtS₂ aip.org |
| Higher Pressure (280 Pa) | Peaks corresponding only to PtS₂ | 1:1.87 (close to ideal 1:2) | Primarily PtS₂ aip.org |
Film quality is also influenced by these parameters. The TAC process, a common method for producing large-area, uniform films, is sensitive to the initial thickness of the precursor metal film. researchgate.net The growth temperature not only affects the reaction rate and stoichiometry but also the crystallinity and surface morphology of the film. Techniques like atomic layer deposition (ALD) offer atomic-scale control over film thickness, which is advantageous for creating high-quality, ultra-thin films and superlattices, although precise stoichiometric control remains a challenge. mdpi.com By carefully optimizing the synthesis conditions, high-quality films with the desired stoichiometry and uniformity can be achieved. aip.org
State of the Art Spectroscopic and Microscopic Characterization of Platinum Monosulfide
Electron Spectroscopy Techniques for Electronic Structure Analysis
Electron spectroscopy encompasses a suite of techniques that analyze the energy of electrons emitted from a material upon excitation, providing fundamental insights into its electronic structure.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. slideshare.netbris.ac.uk In the study of platinum monosulfide, XPS is instrumental in confirming the stoichiometry and purity of synthesized films.
Pure PtS reference materials have been synthesized and characterized by XPS, with the resulting diffraction spectrum of PtS aligning with JCPDS 18-972, confirming its crystalline purity. aip.orgaip.org XPS analysis of PtS films allows for the determination of the S-Pt ratio by comparing the relative peak areas. rsc.org This is crucial for distinguishing between PtS and other platinum sulfide (B99878) phases like PtS₂. rsc.org
The binding energies of the core level electrons are sensitive to the chemical environment. For instance, in PtS, the Pt 4f and S 2p core level spectra provide information about the oxidation states of platinum and sulfur, respectively. Studies have shown that in bimetallic nanoparticles, XPS can reveal changes in alloying and the distribution of elements on the surface at different temperatures. mdpi.com Furthermore, analysis of the Pt 4f region can confirm the absence of metallic platinum (Pt⁰) and identify the presence of Pt²⁺ and Pt⁴⁺ species, indicating electron transfer interactions between Pt and a supporting substrate. mdpi.com
Interactive Data Table: Representative XPS Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) | Reference |
| Platinum (Pt) | 4f₇/₂ | ~73.1 | rsc.org |
| Platinum (Pt) | 4f₅/₂ | ~76.4 | rsc.org |
| Sulfur (S) | 2p₃/₂ | ~162.5 | rsc.org |
| Sulfur (S) | 2p₁/₂ | ~163.7 | rsc.org |
Note: Binding energies can vary slightly depending on the specific experimental conditions and sample preparation.
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band and Work Function Determination
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the valence electronic structure and work function of materials. specs-group.com It utilizes ultraviolet photons to excite electrons from the valence band. rutgers.edu
In the context of this compound, UPS is employed to probe the valence band to understand the electronic states that contribute to its properties. researchgate.net For instance, UPS characterizations have been used to clarify the mechanism behind the mid-infrared photoresponsiveness of PtS films, attributing it to bolometric effect-driven carrier excitations facilitated by midgap states. acs.orgnih.gov By analyzing the kinetic energy of the emitted photoelectrons, UPS provides direct information on the energy levels of the valence band and the Fermi level of the material. rsc.org This information is critical for applications in photoelectronics and for understanding charge transfer dynamics in heterostructures. acs.orgnih.govrsc.org
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations of Bonding and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. mdpi.com It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lehigh.educambridge.org
XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. lehigh.edu For platinum compounds, the Pt L₃-edge XANES spectra are particularly informative for investigating the Pt charge state. mdpi.com Studies have shown that the white-line energy and amplitude in the XANES spectra of Pt compounds are sensitive to the oxidation state and coordination number. For example, Pt(IV) hexa-coordinated compounds exhibit distinctly higher white-line amplitudes and energy positions compared to Pt(II) square-planar counterparts. mdpi.com
EXAFS, on the other hand, provides information about the distances, coordination number, and species of the neighboring atoms. nist.gov This technique has been used to show that in some cases, Pt can substitute for Fe in the crystal lattice of pyrrhotite (B1172379), with the isomorphous Pt⁴⁺ atoms being surrounded by 6 S atoms at a distance of 2.39 ± 0.02 Å. cambridge.orggeoscienceworld.org The combination of XANES and EXAFS allows for a detailed understanding of the local atomic and electronic structure of platinum in sulfide materials. cambridge.org
Vibrational and Raman Spectroscopy
Vibrational spectroscopy is a valuable tool for characterizing the chemical bonding and crystal structure of materials. uni-siegen.de
Raman Spectroscopy for Vibrational Modes and Crystallinity Assessment in PtS
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystals, offering a structural fingerprint for material identification. renishaw.comwikipedia.org In the study of this compound, Raman spectroscopy is used to identify the material and assess its crystalline quality.
PtS exhibits a characteristic Raman peak corresponding to its specific vibrational modes. For instance, a prominent peak observed around 325 cm⁻¹ is attributed to the B₁g mode of PtS. tib.eu The presence and characteristics of this peak can confirm the successful synthesis of PtS films. rsc.orgtib.eu The intensity and position of Raman bands can also be used to probe the orientation of anisotropic materials. wikipedia.org Furthermore, Raman mapping can confirm the uniformity and successful fabrication of devices based on PtS. tib.eu The frequencies of the vibrational modes are sensitive to factors like bond length and interatomic interactions. aip.org
Interactive Data Table: Characteristic Raman Peak for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Excitation Wavelength (nm) | Reference |
| B₁g | ~325 | 532 | tib.eu |
| B₁g | ~325 | 405, 532, 633 | rsc.org |
High-Resolution Imaging and Diffraction Studies
High-resolution imaging and diffraction techniques are indispensable for characterizing the nanoscale and atomic-level features of this compound. These methods provide direct visualization of the material's morphology, crystal structure, and elemental distribution.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Morphology
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for investigating the nanostructure and morphology of this compound. TEM provides detailed insights into the size, shape, and distribution of PtS nanoparticles and thin films. mdpi.comnih.govrsc.org For instance, studies on PtS-based nanocomposites have utilized TEM to observe the dispersion of nanoparticles on carbon supports. mdpi.com
HRTEM, with its capability for atomic-level resolution, allows for the direct visualization of the crystalline lattice of PtS. nih.govuni-bremen.de This is critical for identifying the atomic arrangement, observing crystal defects, and understanding the growth patterns of PtS nanostructures. aip.org Researchers have successfully used HRTEM to study the morphology of Pt nanoparticles, revealing various shapes such as cubic, cuboctahedral, and tetrahedral forms, which are directly related to the crystal nucleation along different crystallographic directions. nih.gov In the context of PtS, HRTEM can reveal the presence of different crystalline domains and their boundaries within a sample. researchgate.net For example, HRTEM analysis of Pt/PtS hybrids has shown crystalline lattices with distinct interfaces dispersed on amorphous films. mdpi.com
| Technique | Information Obtained | Examples of Findings for Pt-based Materials |
| TEM | Nanoparticle size, shape, and distribution; Film morphology | Observation of hollow nanospheres of a Pt-DDT complex precursor transforming into a film-like structure with dispersed Pt/PtS nanoparticles after calcination. mdpi.com |
| HRTEM | Atomic-level crystal structure; Lattice fringes; Crystal defects; Interfacial structures | Identification of multiple crystalline domains with grain boundaries in PtS samples. researchgate.net Measurement of lattice spacings corresponding to specific crystal facets of tetragonal PtS and cubic Pt in Pt/PtS hybrids. mdpi.com |
Scanning Electron Microscopy (SEM) for PtS Surface Morphology
Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology of materials. alfa-chemistry.com In the study of this compound, SEM provides valuable information about the topography, texture, and grain size of PtS films and powders. mdpi.comscielo.br For example, SEM images have been used to characterize the surface of PtS composite films, revealing details about their structure and the distribution of constituent materials. nih.gov
The technique is particularly useful for observing changes in surface morphology resulting from different synthesis conditions or post-synthesis treatments. researchgate.netarxiv.orgaps.org For instance, in the synthesis of Pt/PtS hybrids on carbon nanosheets, SEM was employed to compare the morphology of the precursor complex—composed of hollow nanospheres—with the final film-like structure obtained after calcination. mdpi.com Similarly, SEM has been instrumental in studying the morphology of various platinum nanostructures electrodeposited on electrodes. researchgate.net
Scanning Transmission Electron Microscopy (STEM) and HAADF-STEM for Atomic Resolution and Elemental Mapping of PtS
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM to provide high-resolution imaging and analytical capabilities. researchgate.net When coupled with a High-Angle Annular Dark-Field (HAADF) detector, it becomes a powerful tool for atomic resolution imaging and elemental mapping, often referred to as Z-contrast imaging. jeol.commyscope.training
In HAADF-STEM, the image contrast is directly related to the atomic number (Z) of the elements in the sample, with heavier atoms appearing brighter. jeol.com This makes it particularly effective for distinguishing between platinum (Z=78) and sulfur (Z=16) atoms in PtS. researchgate.net This technique has been successfully used to obtain atomic-resolution images of PtS thin films, where the periodic intensity variations clearly differentiate the Pt and S atomic columns. researchgate.net
Furthermore, STEM is often equipped with Energy-Dispersive X-ray Spectroscopy (EDS), enabling elemental mapping of the sample. This provides a spatial distribution of the constituent elements, confirming the composition and homogeneity of the PtS material. researchgate.netethz.ch For example, HAADF-STEM combined with EDS has been used to confirm the formation of single-phase Ni-Pt alloy thin films with a uniform distribution of elements. mdpi.com In the context of PtS, this would allow for the visualization of the distribution of platinum and sulfur at the nanoscale.
| Technique | Principle | Information Provided | Application to PtS |
| STEM | A focused electron beam is scanned across a thin sample, and transmitted electrons are collected to form an image. researchgate.net | High-resolution imaging of nanostructures. nih.gov | Imaging of PtS thin films and nanoparticles. researchgate.net |
| HAADF-STEM | Detects electrons scattered at high angles, providing an image where brightness is proportional to the atomic number (Z-contrast). jeol.commyscope.training | Atomic resolution imaging, distinguishing between heavy and light elements. | Differentiating between Pt and S atoms in the PtS lattice. researchgate.net |
| STEM-EDS | Combines STEM imaging with the collection of characteristic X-rays emitted from the sample for elemental analysis. ethz.ch | Elemental mapping, providing the spatial distribution of elements. | Confirming the elemental composition and homogeneity of PtS. researchgate.net |
Selected Area Electron Diffraction (SAED) for PtS Crystalline Planes and Orientation
Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crucial information about the crystal structure and orientation of a material. whiterose.ac.ukslideshare.net By directing a focused electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal lattice. youtube.com
For this compound, SAED is used to identify its crystalline phase and determine the orientation of the crystal grains. researchgate.netgeoscienceworld.org The resulting diffraction pattern, consisting of spots or rings, corresponds to the different crystallographic planes. researchgate.net Analysis of the pattern allows for the calculation of interplanar spacings (d-spacings), which can then be compared to known crystal structures to confirm the presence of PtS. researchgate.net
For example, SAED patterns of PtS have been indexed to match the tetragonal crystal structure. researchgate.net In studies of polycrystalline materials, SAED patterns exhibit rings, and the analysis of these rings can confirm the crystalline nature of the sample. researchgate.net The technique is also invaluable for distinguishing between single-crystalline, polycrystalline, and amorphous materials. youtube.com
X-ray Diffraction (XRD) for Crystalline Purity and Structure of PtS
X-ray Diffraction (XRD) is a fundamental and non-destructive technique for characterizing the crystalline structure and purity of materials. wikipedia.orgiastate.edu It works on the principle of Bragg's law, where a beam of X-rays is diffracted by the atomic planes within a crystal, producing a unique diffraction pattern. iastate.edu
In the context of this compound, XRD is extensively used to:
Confirm the crystalline structure: The positions of the diffraction peaks in the XRD pattern are characteristic of the crystal lattice parameters. By comparing the experimental pattern with standard diffraction data from databases (like the International Centre for Diffraction Data), the tetragonal structure of PtS can be confirmed. researchgate.netcambridge.org
Assess crystalline purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. usp.org Conversely, the absence of peaks from other phases confirms the phase purity of the PtS sample. acs.org Broadened peaks can suggest the presence of nanocrystalline or amorphous components. acs.org
Identify hybrid phases: In materials like Pt/PtS hybrids, XRD patterns can show characteristic peaks for both cubic Pt and tetragonal PtS, confirming the formation of the hybrid material. mdpi.com
For instance, XRD analysis of synthesized pyrrhotite (Fe1–xS) crystals containing platinum confirmed the phase composition before further spectroscopic studies. cambridge.org Similarly, XRD patterns have been used to track the transformation of a Pt-DDT complex into Pt/PtS hybrids upon annealing, with more distinct PtS peaks appearing at higher temperatures, indicating improved crystallinity. mdpi.com
| Parameter | Information Derived from XRD Pattern |
| Peak Positions | Crystal lattice parameters, confirming the tetragonal structure of PtS. researchgate.net |
| Peak Intensity and Sharpness | Degree of crystallinity; Sharp peaks indicate high crystallinity. usp.org |
| Presence of Additional Peaks | Identification of impurities or secondary phases. acs.org |
| Peak Broadening | Indication of small crystallite size (nanocrystalline material) or lattice strain. acs.org |
Surface Probing Techniques
While the provided outline does not detail specific surface probing techniques beyond the microscopic methods already discussed, it is important to note that techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are often used in conjunction with the imaging and diffraction methods described above. These techniques provide critical information about the surface elemental composition and chemical states of the atoms in this compound, complementing the structural and morphological data obtained from microscopy and diffraction.
Atomic Force Microscopy (AFM) for PtS Surface Topography and Film Thickness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. wikipedia.orgottokemi.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. ottokemi.com The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create a detailed surface map. ottokemi.com This method is exceptionally valuable for characterizing thin films as it can accurately determine key parameters such as surface roughness and film thickness. wikipedia.org
In the context of this compound, AFM has been utilized to characterize the surface of thin films synthesized from the sulfurization of platinum metal films. Research has shown that the resulting film thickness and surface roughness of PtS are dependent on the initial thickness of the platinum film. For instance, PtS films created from 1 nm, 2 nm, and 3 nm thick platinum metal films exhibit distinct topographical properties. fishersci.fi The conversion of a platinum film to a PtS film results in an estimated film volume expansion of approximately 4.7 times. fishersci.fi
Detailed AFM measurements provide quantitative data on these physical characteristics. The root mean square (RMS) roughness and the measured thickness of the PtS films increase with the thickness of the initial platinum layer. fishersci.fi
Table 1: AFM Measured Properties of this compound (PtS) Films
| Initial Pt Metal Thickness | Measured PtS Film Thickness (nm) | PtS Surface RMS Roughness (nm) |
|---|---|---|
| 1 nm | 1.57 | 0.30 |
| 2 nm | 2.45 | 0.35 |
| 3 nm | 7.77 | 0.52 |
Data sourced from studies on PtS films synthesized from Pt metal films of varying thicknesses. fishersci.fi
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for PtS Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. americanelements.com It is often integrated with electron microscopes, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). americanelements.comwikipedia.org The technique operates by bombarding the sample with a focused electron beam, which excites atoms within the sample and causes them to eject inner-shell electrons. americanelements.com When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of each specific element. americanelements.com The EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present and determine their relative abundance. americanelements.comfishersci.se
For the characterization of this compound, EDS is a powerful tool to confirm its elemental composition and map the distribution of platinum (Pt) and sulfur (S). The analysis would detect the characteristic X-ray signals for both platinum and sulfur, providing qualitative and quantitative data on the elemental makeup of the sample. americanelements.com Furthermore, EDS mapping can be employed to visualize the spatial distribution of Pt and S across the sample's surface. fishersci.seblkcommodities.com In a homogeneous PtS sample, these maps would show a uniform and co-located distribution of platinum and sulfur, confirming the compound's formation and purity. blkcommodities.com This method is crucial for verifying that the material consists of the correct elements in the expected proportions and distribution. ereztech.com
Table 2: Representative Elemental Composition Data from EDS Analysis of this compound (PtS)
| Element | Series | Atomic % |
|---|---|---|
| Sulfur | K-series | 50.0 |
| Platinum | M-series | 50.0 |
This table represents idealized data for a pure, stoichiometric PtS sample.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 82861 |
| Platinum | 23939 |
Mechanistic Studies of Platinum Monosulfide in Catalysis and Electrocatalysis
Catalytic Reaction Pathways and Intermediates
The catalytic activity of platinum-based materials is profoundly influenced by the presence of sulfur. While often considered a poison, the formation of platinum sulfide (B99878) species can also lead to unique catalytic properties and reaction pathways. Understanding these mechanisms is crucial for designing robust and selective catalysts.
Role of PtS in C-H Activation Mechanisms
The activation of carbon-hydrogen (C-H) bonds is a key step in the functionalization of alkanes. Platinum(II) complexes are known to facilitate this process. The generally accepted mechanism involves the electrophilic activation of a C-H bond by the Pt(II) center, leading to the formation of a platinum-alkyl intermediate. caltech.edu This is often followed by oxidation to a Pt(IV) species and subsequent nucleophilic attack to yield the functionalized product and regenerate the Pt(II) catalyst. caltech.edurutgers.edu
While direct studies on platinum monosulfide's specific role in C-H activation are not extensively detailed in the provided results, the interaction of sulfur with platinum catalysts offers insights. Sulfur compounds can act as poisons by strongly adsorbing to active platinum sites, thereby inhibiting reactant access. researchgate.netjst.go.jp However, the formation of surface sulfide layers can also modify the electronic properties of the platinum, potentially influencing the energetics of C-H bond cleavage. Computational studies have shown that carboxylate-assisted C-H activation is a viable pathway for various group 8-10 transition metals, where the metal center's electron deficiency is a key factor. scispace.com The presence of a sulfide ligand would undoubtedly alter this electron density, and thus the catalytic activity.
Hydroformylation Reaction Mechanisms Involving Platinum-Sulfide Complexes
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a critical industrial process. Platinum complexes, often in combination with co-catalysts like tin(II) chloride, are effective for this transformation. unifi.itacs.org The catalytic cycle is generally understood to involve several key steps: the formation of a platinum-hydride species, insertion of an olefin into the Pt-H bond to form a platinum-alkyl complex, migratory insertion of carbon monoxide to yield a platinum-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. rsc.orgwiley-vch.de
The presence of sulfur-containing ligands, such as in platinum phosphinothiolato complexes, introduces unique electronic and steric effects. rsc.org While sulfur is often associated with catalyst deactivation, these complexes have shown activity in hydroformylation. rsc.org The mechanism can involve the heterolytic cleavage of the Pt-S bond or a hydrogenolysis-type activation. rsc.org For platinum(II) complexes with diphosphane (B1201432) monosulfide ligands, the addition of SnCl2 is crucial. It is proposed to create a vacant coordination site for CO and lower the energy barrier for hydrogenolysis and the subsequent alkyl migration step. unifi.it
Heterogeneous Catalysis at PtS Surfaces
In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. Platinum is widely used, typically dispersed on high-surface-area supports like alumina (B75360) or silica (B1680970) to maximize the number of active sites. researchgate.netau.dk The interaction between the platinum particles and the support can significantly influence catalytic performance. researchgate.net
The presence of sulfur can lead to the formation of platinum sulfide (PtS) on the catalyst surface. This sulfidation can have both deactivating and enhancing effects depending on the reaction. njit.edu For instance, in the oxidation of various hydrocarbons, sulfur poisoning can severely deactivate CO oxidation activity. njit.edu This is attributed to the formation of sulfates that block active sites. njit.eduacs.org Conversely, for non-methane alkane oxidation, sulfur poisoning has been observed to enhance activity on Pt/γ-Al2O3, Pt/TiO2, and Pt/ZrO2 catalysts. njit.edu This enhancement is linked to the formation of new active sites resulting from the combination of sulfate (B86663) formation on the support and sulfur-induced growth of platinum crystals. njit.edu The structure and reactivity of surface species are critical, and techniques like isotopic labeling can be used to infer the mechanisms of reactions occurring on the platinum surface. harvard.edu
Deactivation Mechanisms of Platinum-Based Catalysts by Sulfur Species
Sulfur compounds are notorious poisons for many platinum-catalyzed processes. researchgate.net Even at very low concentrations, species like hydrogen sulfide (H2S), mercaptans (RSH), and disulfides (RSSR) can cause significant deactivation. researchgate.net The primary mechanism of deactivation is the strong chemisorption of sulfur onto the active platinum sites, forming stable metal-sulfur bonds. researchgate.net This blocks the access of reactants to the catalytic surface and can alter the surface chemistry, sometimes leading to non-selective side reactions. researchgate.net
The poisoning can be either reversible, where the catalyst's activity can be largely restored, or irreversible, resulting in permanent damage. researchgate.net In processes like the isomerization of light naphtha, sulfur compounds cause rapid deactivation of Pt/SO42−/ZrO2 catalysts. jst.go.jp The severity of deactivation can depend on the specific sulfur compound, with a proposed order of (n-C3)2S2 > Et-S-Me > i-C3SH > H2S, likely related to the adsorption strength on the active sites. jst.go.jp In some cases, initial surface sulfidation can create a diffusion barrier that hinders bulk sulfidation, offering a degree of protection. researchgate.net
Electrocatalytic Performance and Kinetics
Platinum-based materials are benchmark electrocatalysts for various reactions, including the hydrogen evolution reaction (HER). The formation of platinum sulfide can modulate the electronic structure and surface properties of platinum, thereby influencing its electrocatalytic activity and the reaction kinetics.
Hydrogen Evolution Reaction (HER) Activity and Mechanisms of Pt/PtS Systems
The hydrogen evolution reaction (HER) is a fundamental process in water electrolysis for producing hydrogen fuel. Platinum is the most effective electrocatalyst for HER due to its optimal hydrogen binding energy. researchgate.netnih.govchemrxiv.org The reaction mechanism in acidic media typically involves two main steps: the Volmer step (proton adsorption) followed by either the Heyrovsky step (electrochemical desorption) or the Tafel step (recombinative desorption).
HER Mechanisms:
Volmer Step: H⁺ + e⁻ + * → H_ads
Heyrovsky Step: H_ads + H⁺ + e⁻ → H₂ + *
Tafel Step: H_ads + H_ads → H₂ + 2* (* denotes an active site on the catalyst surface)
The formation of platinum sulfide (PtS) at the interface of Pt/PtS systems has been shown to enhance HER performance. researchgate.net The introduction of sulfur can create abundant active centers and favorably modify the electronic structure of platinum. researchgate.net For instance, a PtS/C catalyst has demonstrated superior HER performance with a low overpotential and a high mass-specific activity, exceeding that of commercial Pt/C catalysts. researchgate.net The Tafel slope, a key kinetic parameter, provides insight into the rate-determining step of the HER. On Pt, the Tafel slope is often around 30 mV/dec, consistent with the Volmer-Tafel mechanism being dominant under overpotential conditions. chemrxiv.org For some Pt-based systems like Pt₃Te₄, Tafel slopes between 36 and 49 mV dec⁻¹ suggest a Volmer-Heyrovsky mechanism where the Heyrovsky step is rate-limiting. nih.gov The presence of PtS in Pt/PtS systems can lead to Tafel slopes in a similar range, indicating a facile HER process. researchgate.net
| Catalyst System | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Proposed Rate-Determining Step | Reference |
| Pt foil | - | 36 | Tafel | nih.gov |
| Pt₃Te₄ | 46 mV | 36-49 | Heyrovsky | nih.gov |
| PPS/C-400 (Pt/PtS) | 41.3 mV | 43.1 | - | researchgate.net |
Charge Transfer Dynamics in PtS Electrocatalytic Processes
The efficiency of electrocatalytic reactions at the surface of this compound (PtS) is fundamentally governed by the dynamics of charge transfer. In composite systems, such as those coupling metallic platinum with PtS, the interface between the two materials becomes a critical zone for accelerated charge transfer. researchgate.net This enhancement is attributed to a strong synergistic effect between the active Pt and the PtS, which facilitates rapid electron movement during electrochemical reactions. researchgate.net The formation of Pt/PtS heterostructures on conductive supports leads to catalysts with abundant active centers and pathways for swift electron transfer and transport. researchgate.net This structural arrangement is beneficial for balancing the adsorption and desorption of reaction intermediates, ultimately leading to higher mass-specific activity and stability. researchgate.netresearchgate.net
The layered structure of platinum sulfide is inherently conducive to efficient charge transport, a key factor in its catalytic prowess. Advanced techniques like scanning electrochemical cell microscopy (SECCM) allow for the decoupling of charge transfer and mass transport phenomena, providing insights into the spatial distribution of active sites and the dynamic processes occurring at the catalyst surface. rsc.org Furthermore, femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for tracking the ultrafast dynamics of photo-generated charge carriers. mdpi.com Studies on related systems, such as Pt-decorated cadmium sulfide (CdS), have shown that the presence of platinum accelerates electron transfer, a principle that underscores the importance of charge transfer dynamics in PtS-based electrocatalysis. mdpi.com The distribution of relaxation time (DRT) analysis, applied to various electrocatalysts, can deconvolute different electrochemical processes, distinguishing the rapid timescale of interfacial charge transfer from slower processes like ion transport and hydrogen adsorption/desorption. acs.org
Electrochemical Activation Effects on PtS
Electrochemical activation is a critical process for enhancing the performance and stability of platinum-group catalysts. This typically involves methods like potential cycling, which can modify the catalyst's surface structure and composition. For platinum alloy catalysts, such as those containing copper or nickel, electrochemical activation is used to dealloy or leach the less noble metal, resulting in a platinum-rich surface with enhanced activity. mdpi.comacs.org While direct studies on the electrochemical activation of pure PtS are less common, the principles derived from Pt-alloys are highly relevant.
The process can be conceptualized as a controlled electrochemical treatment that refines the catalyst's active sites. For instance, the electrochemical activation of certain substances at a platinum anode can create a unique transition state structure between the anode surface and the molecule, leading to nonradical oxidation pathways. nih.gov This demonstrates that applying an electrical potential can fundamentally alter reaction mechanisms at a platinum interface. nih.gov Similarly, electrochemical potential has been used to trigger the conversion of inactive Pt(IV) prodrugs into their biologically active Pt(II) forms, illustrating a controlled activation strategy. rsc.org It is understood that a crucial step in preparing high-performance Pt-alloy electrocatalysts is the chemical or electrochemical activation (dealloying) to optimize performance, particularly at high current densities. acs.orgresearchgate.net
Influence of Electronic Structure on Electrocatalytic Properties of PtS
The electrocatalytic behavior of this compound is deeply rooted in its electronic structure. The arrangement of electrons in the atomic and molecular orbitals of PtS dictates how it interacts with reactants, thereby controlling its catalytic activity and selectivity. A key concept in catalysis is the d-band theory, which correlates the energy of the metal's d-band center to the strength of adsorbate binding. acs.orgchemrxiv.org For platinum and its compounds, modifying the electronic structure can tune these binding energies to be neither too strong nor too weak, achieving optimal catalytic performance. chemrxiv.org
In heterogeneous Pt/PtS systems, the interface generates a local electric field that can modulate the electronic structure of the active sites. researchgate.netmdpi.com The addition of PtS can lead to a more negatively charged state for the available platinum sites, which enhances their resistance to surface oxidation and stabilizes the active centers. researchgate.netmdpi.com This modification of Pt's electronic properties alters the adsorption characteristics of the surface. acs.org The layered nature of PtS itself promotes efficient charge transport, which is a direct consequence of its electronic configuration. Broader strategies for tuning catalytic performance focus on regulating the electronic structure through coordination adjustment, creating dual metal sites, or leveraging electronic metal-support interactions, all of which can be applied to optimize PtS-based catalysts. aip.org
Active Site Identification and Synergistic Effects
Investigation of Dual-Active Centers and Heterogeneous Interfaces in Pt/PtS
Recent advancements in electrocatalyst design have focused on creating materials with multiple, distinct active sites that work in concert. Catalysts featuring dual-active centers within a heterogeneous structure, such as metallic platinum combined with platinum sulfide (Pt/PtS), have shown exceptional performance, particularly in the hydrogen evolution reaction (HER). researchgate.netmdpi.com The interface between the Pt and PtS phases is not merely a boundary but a highly active region for catalytic reactions. mdpi.com
The synergistic effect at the Pt/PtS interface is multifaceted. The local electric field generated at this junction can alter the electronic structure of the active sites, increase the total number of these sites, and boost their intrinsic efficiency. researchgate.netmdpi.com This leads to enhanced reaction kinetics, including rapid electron transfer and an optimized ability to balance the adsorption and release of intermediates. researchgate.netresearchgate.net For example, a catalyst composed of Pt/PtS on sulfur-doped carbon nanosheets (PPS/C) demonstrated significantly higher mass activity for the HER compared to commercial Pt/C catalysts, an improvement attributed directly to the multiple interfaces and dual-active centers. researchgate.netmdpi.com These interfaces stabilize the platinum active centers, making them more resistant to degradation. mdpi.com In-situ studies on related platinum disulfide (PtS₂) systems have provided visual evidence of sulfur atoms acting as active sites for forming reaction intermediates. acs.org
| Catalyst System | Key Feature | Observed Synergistic Effect | Performance Metric (Example) | Reference |
|---|---|---|---|---|
| Pt/PtS on S-doped Carbon (PPS/C) | Dual Pt and PtS active centers with heterogeneous interfaces | Accelerated charge transfer, increased number and efficiency of active sites, stabilization of Pt centers. | Mass activity 1.88 times that of commercial Pt/C for HER. | researchgate.netmdpi.com |
| Pt/WS₂ | Heterogeneous metal/metal sulfide interface | Regulation of electronic structure at active sites, promotion of H₂ dissociation. | Considered a model for dual-active center catalysts enhancing HER performance. | researchgate.net |
| PtS₂ QDs on TiC | Sulfur atoms at edges of quantum dots | S atoms act as active sites for intermediate formation (S-H bonds observed via in-situ Raman). | Mass activity 18.5 times higher than Pt/C at an overpotential of 50 mV. | acs.org |
Ligand Effects in Platinum-Sulfide Catalysts
In the context of platinum-sulfide catalysts, the term "ligand effect" extends beyond traditional coordination chemistry to describe how the local chemical environment influences the catalytic properties of a platinum atom. When sulfur is incorporated into a platinum catalyst, either as a sulfide phase or as an adsorbed species, it acts as a powerful modifier. researchgate.net The presence of sulfur atoms can break up the platinum surface into smaller ensembles of contiguous Pt atoms. researchgate.net This "ensemble effect" is crucial for enhancing reaction selectivity and stability by preventing undesirable side reactions that require larger platinum surfaces. researchgate.net
Furthermore, sulfur exerts a direct electronic influence, or ligand effect, on the adjacent platinum atoms. This can loosen the bonds between platinum and chemisorbed reactants, altering the catalytic pathway. researchgate.net For example, studies on platinum complexes have shown that sulfur-containing ligands can be integral to reactivity and can be exchanged at the molecular level on catalyst supports. acs.org The electronic properties and steric hindrance of ligands are known to have a significant impact on the stability and activity of platinum catalysts in various reactions. mdpi.com While some sulfur compounds can deactivate platinum catalysts, controlled sulfidation leads to the beneficial ligand and ensemble effects that are key to the performance of catalysts like PtS in specific chemical transformations. researchgate.netmdpi.com
Nanoscale Engineering and Low Dimensional Systems of Platinum Monosulfide
Fabrication and Characterization of Ultrathin PtS Films
The synthesis of high-quality, large-area ultrathin films of platinum monosulfide is crucial for its integration into electronic and optoelectronic devices. A prominent method for fabricating these films is the sulfurization of a pre-deposited platinum film. rsc.orgrsc.org This technique involves the transformation of a thin platinum layer, often created by e-beam evaporation on a substrate like quartz or Si/SiO2, into a platinum sulfide (B99878) film through a subsequent sulfurization process. rsc.orgresearchgate.net The thickness of the resulting PtS film can be precisely controlled, with reported thicknesses as low as a few nanometers. rsc.org
Characterization of these ultrathin films is performed using a suite of advanced techniques to ascertain their structural, chemical, and physical properties.
Atomic Force Microscopy (AFM) is employed to determine the thickness and surface morphology of the synthesized films. rsc.orgresearchgate.net
Raman Spectroscopy is a key tool for identifying the vibrational modes of PtS. A characteristic peak around 325 cm⁻¹, corresponding to the B1g mode, confirms the formation of the PtS phase. rsc.org
Scanning Transmission Electron Microscopy (STEM) provides atomic-resolution images, allowing for the direct visualization of the crystal structure and confirmation of orientations such as rsc.org and pnas.org. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical environment and elemental composition of the films. rsc.org
These characterization methods have been instrumental in verifying the successful synthesis of high-quality, homogeneous PtS films on a wafer scale, which is a significant step towards their practical application in devices like photodetectors. rsc.orgrsc.org The quality of these films is reflected in their performance in such devices, demonstrating excellent photocurrent responses. researchgate.net
Table 1: Characterization Techniques for Ultrathin PtS Films
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Film thickness, surface topography |
| Raman Spectroscopy | Vibrational modes, phase identification |
| Scanning Transmission Electron Microscopy (STEM) | Crystal structure, atomic arrangement |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states |
Synthesis and Electronic Attributes of PtS Nanodots and Nanoparticles
The synthesis of this compound extends to zero-dimensional nanostructures like nanodots and nanoparticles, which exhibit unique electronic and catalytic properties due to their high surface-area-to-volume ratio and quantum confinement effects. postech.ac.krarabjchem.org Various methods have been developed to produce these nanomaterials with controlled size and distribution.
One novel approach involves the direct synthesis of platinum nanodots within the porous structure of zeolitic imidazolate framework-8 (ZIF-8) shells coated on magnetic nanoparticles. postech.ac.krrsc.org In this method, the 2-methyl imidazolate groups of the ZIF-8 framework act as a reducing agent for platinum precursor ions, leading to the formation of platinum nanodots approximately 2 nm in diameter uniformly distributed within the ZIF pores. postech.ac.krrsc.org This synthesis route is advantageous as it does not require additional reducing or capping agents, which can affect the catalytic activity of the nanoparticles. postech.ac.krrsc.org
The electronic properties of PtS nanoparticles are significantly influenced by their size and the surrounding environment. Quantum dots, which are semiconductor nanocrystals, display size-dependent electronic and optical properties. researchgate.net As the size of the nanoparticle decreases, quantum confinement effects become more pronounced, leading to a widening of the bandgap and a shift in the absorption and emission spectra. researchgate.net The ability to tune these properties by controlling the particle size is a key feature of quantum dots.
The high surface area of PtS nanodots and the absence of capping layers when synthesized within porous supports contribute to their high catalytic activity. postech.ac.krrsc.org This makes them promising candidates for various catalytic reactions. postech.ac.kr The electronic structure of these nanoparticles, particularly the availability of active sites, is a critical factor in their catalytic performance.
Engineering of 2D this compound Materials
Two-dimensional (2D) materials have garnered immense research interest due to their unique properties confined to a single plane. rsc.org While platinum disulfide (PtS2) has been explored as a 2D material, this compound (PtS) also presents interesting characteristics, although it is a non-layered material in its bulk form. rsc.org The engineering of 2D PtS materials involves creating atomically thin sheets, which can be achieved through methods like metal sulfurization. rsc.org
The synthesis of wafer-scale 2D PtS films allows for the fabrication of large-area electronic devices. rsc.orgresearchgate.net Theoretical calculations, such as plotting the phase diagram of the Pt-S system, are crucial for understanding the conditions required for the successful formation of 2D PtS. rsc.org The existence of two stable platinum sulfides, PtS and PtS2, can lead to their simultaneous presence in a sample, necessitating careful characterization to differentiate between them. rsc.org
The electronic properties of 2D PtS are distinct from its bulk counterpart. The confinement of electrons in two dimensions leads to modifications in the band structure and charge carrier mobility. These engineered 2D materials are being investigated for their potential in high-performance photoelectronics. rsc.org The ability to create heterostructures by combining 2D PtS with other 2D materials, such as graphene, opens up possibilities for novel electronic and optoelectronic devices with tailored functionalities. researchgate.net
Dimensionality Effects on Electronic and Catalytic Behaviors of PtS
The dimensionality of a material plays a decisive role in its electronic and catalytic properties. As the dimensions of this compound are reduced from bulk (3D) to ultrathin films (2D) and nanoparticles (0D), significant changes in its behavior are observed.
Electronic Behavior:
Quantum Confinement: In low-dimensional systems, the movement of electrons is restricted, leading to quantized energy levels. arxiv.org This quantum confinement effect is a primary driver of the unique electronic properties observed in 2D materials and quantum dots. arxiv.org
Band Structure Modification: The reduction in dimensionality alters the band structure of PtS. For instance, the bandgap of semiconductor nanoparticles is size-dependent. researchgate.net In 2D materials, the band structure can transition from indirect to direct, or the bandgap can be tuned by changing the number of layers.
Surface States: In nanostructures, a larger fraction of atoms resides on the surface. These surface atoms have different coordination environments compared to the bulk, leading to the formation of surface states that can significantly influence the electronic properties. mdpi.com
Catalytic Behavior:
Increased Surface Area: Nanoparticles and ultrathin films possess a much higher surface area compared to bulk materials, providing more active sites for catalytic reactions. postech.ac.krmdpi.com
Electronic Structure of Active Sites: The electronic structure of the platinum atoms, which act as the active sites, is influenced by the dimensionality. For example, the d-band center of platinum can be shifted, affecting the adsorption energy of reactants and, consequently, the catalytic activity and selectivity.
Support Interactions: The interaction between PtS nanostructures and the support material can also modify the electronic properties of the platinum atoms, a phenomenon known as the strong metal-support interaction (SMSI). researchgate.net This interaction can enhance catalytic performance.
Confinement Effects: When catalytic reactions occur within the confined spaces of porous materials supporting PtS nanoparticles or under a 2D material overlayer, the reaction pathways and kinetics can be altered, leading to enhanced selectivity and activity. pnas.org
The study of dimensionality effects provides a fundamental understanding of how to tailor the properties of this compound for specific applications, from designing more efficient catalysts to developing next-generation electronic devices.
Interfacial Phenomena and Heterostructures Involving Platinum Monosulfide
Design and Synthesis of Pt/PtS Heterojunctions
The creation of platinum/platinum monosulfide (Pt/PtS) heterojunctions involves several sophisticated synthesis techniques designed to control the interface between the metallic platinum and the platinum sulfide (B99878). These methods are crucial for tailoring the material's properties for specific applications, such as electrocatalysis.
One prominent method is a precursor reduction route . mdpi.com This technique begins with the synthesis of a Pt-dodecanethiol (DDT) complex through a simple solvothermal process. mdpi.com In this process, platinum(II) acetylacetonate (B107027) is used as the platinum source, which is dissolved in a mixture of 1-dodecanethiol (B93513) (DDT) and water and heated in an autoclave. mdpi.com The resulting Pt-DDT complex precursor is then subjected to calcination in a hydrogen atmosphere. mdpi.com At elevated temperatures, the Pt-DDT is unstable and is either reduced to form platinum nanoparticles or reacts with sulfhydryl groups to generate platinum monosulfide (PtS) nanoparticles, leading to the formation of a Pt/PtS heterogeneous structure. mdpi.com The temperature of calcination is a critical parameter, with different temperatures yielding varying degrees of crystallinity and composition. For example, calcination at 400 °C has been shown to produce highly efficient Pt/PtS heterostructures on S-doped carbon nanofilms (PPS/C). mdpi.com
Another approach is the thermally assisted conversion (TAC) method, which is suitable for creating large-area thin films of platinum sulfides with controlled thickness. researchgate.net This method involves the sulfurization of a pre-deposited platinum film. rsc.org The synthesis of pure PtS₂ can be challenging as the more stable intermediate phase, this compound (PtS), can easily form. researchgate.net Fine-tuning of growth parameters such as sulfur amount, Pt thickness, and gas flow rate allows for controlled transitions from PtS to PtS₂. researchgate.net
Low-pressure metal-organic chemical vapor deposition (LP-MOCVD) has also been employed to grow thin films of PtS. This method uses precursor complexes like bis(n-hexyl(methyl)dithiocarbamato)platinum(II) to deposit films onto substrates such as gallium arsenide (GaAs). researchgate.net Furthermore, thermolysis of these complexes in trioctylphosphine (B1581425) oxide (TOPO) can produce monodispersed PtS nanoparticles. researchgate.net
Other synthesis strategies that can be applied to create platinum-based heterostructures include:
Solvothermal methods that utilize different precursors and solvents to create nanostructures like the 3D dendritic Pt@PtIr. rsc.org
Reduction methods , such as photochemical reduction, to synthesize structures like Pt@TiO₂-Vo/C. rsc.org
Chemical vapor deposition (CVD) , which has been used to synthesize monolayer PtS₂. frontiersin.org
The table below summarizes key synthesis methods for Pt/PtS and related heterostructures.
| Synthesis Method | Precursors/Starting Materials | Key Process Steps | Resulting Structure |
| Precursor Reduction Route | Platinum(II) acetylacetonate, 1-dodecanethiol (DDT) | Solvothermal synthesis of Pt-DDT complex, followed by calcination in H₂ atmosphere. mdpi.com | Pt/PtS heterojunctions on S-doped carbon nanosheets (PPS/C). mdpi.com |
| Thermally Assisted Conversion (TAC) | Pre-deposited Platinum film, Sulfur | Sulfurization of Pt film at elevated temperatures. researchgate.netrsc.org | PtS or PtS₂ thin films. researchgate.net |
| Low-Pressure Metal-Organic Chemical Vapor Deposition (LP-MOCVD) | Bis(n-hexyl(methyl)dithiocarbamato)platinum(II) | Deposition onto a substrate from a gaseous precursor. researchgate.net | PtS thin films. researchgate.net |
| Thermolysis | Bis(n-hexyl(methyl)dithiocarbamato)platinum(II), Trioctylphosphine oxide (TOPO) | Decomposition of the precursor in a high-boiling point solvent. researchgate.net | TOPO-capped PtS nanoparticles. researchgate.net |
| Impregnation-Reduction | H₂PtCl₆·6H₂O, CdS/TiO₂ | Impregnation of Pt precursor onto support, followed by chemical reduction with NaBH₄. mdpi.com | Pt-doped CdS/TiO₂ heterostructures. mdpi.com |
Investigation of Metal-Sulfide Interfaces in Catalysis
The interface between a metal and a metal sulfide is a critical region for catalytic reactions, particularly in electrocatalysis for the hydrogen evolution reaction (HER). mdpi.comresearchgate.net The unique properties of these interfaces can lead to synergistic effects that enhance catalytic performance beyond that of the individual components.
In Pt/PtS heterostructures, the interface plays a pivotal role in boosting HER activity. The strong synergistic effect between the active Pt and PtS components accelerates charge transfer during electrochemical reactions. mdpi.com This is attributed to the formation of a local electric field at the heterogeneous interface, which can regulate the electronic structure of the active sites, increase their number, and improve their efficiency. mdpi.comresearchgate.net
Research on Pt/PtS electrocatalysts on S-doped carbon nanofilms (PPS/C) has demonstrated superior HER performance compared to commercial Pt/C catalysts. mdpi.com The PPS/C catalyst synthesized at 400 °C (PPS/C-400) exhibited a low overpotential of 41.3 mV and a high mass-specific activity of 0.362 A mgPt⁻¹ at 30 mV, which is 1.88 times that of commercial 20% Pt/C. mdpi.com This enhancement is strongly correlated with the synergistic multi-interface effect of Pt/PtS and the S-doped carbon support. mdpi.com This synergy provides abundant active sites, facilitates rapid electron transfer, and balances the adsorption and dissociation of intermediate products. mdpi.comresearchgate.net
The metal-sulfur bonds in metal sulfides are generally weaker than metal-oxygen bonds, which is more favorable for electrocatalytic reactions by reducing the kinetic barrier. researchgate.net In acidic media, the presence of PtS can also stabilize the active Pt centers, preventing dissolution or aggregation and thus improving long-term stability. researchgate.net
The table below presents a comparison of the HER performance of a Pt/PtS-based catalyst with a commercial Pt/C catalyst.
| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Mass Activity @ 30 mV (A mgPt⁻¹) |
| PPS/C-400 | 41.3 mdpi.com | 43.1 mdpi.com | 0.362 mdpi.com |
| Commercial 20% Pt/C | Not specified, but higher than PPS/C-400 | Higher than PPS/C-400 | 0.193 mdpi.com |
Role of Interfacial Bonding in PtS Composite Materials
Mechanical Interlocking : This involves the physical anchoring of one material into the pores and irregularities of another. royalsocietypublishing.org Increasing the surface roughness of a fiber, for instance, can enhance mechanical interlocking and improve the shear strength of the composite.
Chemical Bonding : This involves the formation of stronger covalent, ionic, or metallic bonds between the two phases. royalsocietypublishing.org These primary forces have much higher energy (40-400 kJ/mol) compared to the secondary van der Waals forces (8-16 kJ/mol) that are also present. royalsocietypublishing.org
In the context of this compound (PtS) composite materials, particularly those used in catalysis, the interfacial bonding between PtS and platinum metal, as well as with the support material (like S-doped carbon), is crucial. The Pt/PtS heterojunction creates a synergistic multi-interface effect. mdpi.com This interface is not just a physical boundary but an active region that influences the material's electronic properties and catalytic activity. mdpi.comresearchgate.net
The introduction of PtS in a platinum-based catalyst serves multiple roles related to interfacial bonding. It creates Pt/PtS heterostructures and can also lead to the formation of C-S bonds when supported on carbon, resulting in S-doped carbon nanofilms. mdpi.com This intricate network of interfaces provides abundant active centers for catalysis and ensures rapid electron transfer. mdpi.com The addition of PtS also helps to stabilize the active platinum centers, likely through strong interfacial interactions, preventing degradation and enhancing the durability of the catalyst. researchgate.net
The optimization of interfacial bonding is therefore a key strategy in designing high-performance PtS composite materials. A well-designed interface ensures efficient stress transfer in structural composites and facilitates charge transfer and synergistic catalytic activity in functional composites. mdpi.comroyalsocietypublishing.org
Interface Regulation and Electronic Structure Modulation in PtS Systems
The regulation of interfaces in this compound (PtS) systems is a powerful strategy for modulating their electronic structure and, consequently, their catalytic performance. mdpi.com The electronic structure, particularly the d-band center of a metal catalyst, is a key descriptor of its activity, as it governs the adsorption strength of reaction intermediates. researchgate.netnih.gov
At the heterogeneous interface of a Pt/PtS system, a local electric field is generated. mdpi.comresearchgate.net This field can effectively regulate the electronic structure of the active sites. mdpi.com By coupling Pt with PtS, it is possible to manipulate the d-band center of the platinum surface. researchgate.net This modulation of the electronic structure optimizes the adsorption and desorption energies of intermediates in reactions like the hydrogen evolution reaction (HER), thereby enhancing catalytic performance. mdpi.comresearchgate.net
For instance, in Pt/PtS heterostructures supported on S-doped carbon, the introduction of sulfur leads to the formation of PtS, which realizes the interface regulation of Pt/PtS. mdpi.comresearchgate.net This regulation, combined with the electronic effects of sulfur doping in the carbon support, creates abundant active centers and facilitates rapid electron transfer. mdpi.com This leads to a balanced adsorption and resolution of intermediate products, ultimately resulting in higher mass-specific activity and stability. mdpi.comresearchgate.net
Theoretical simulations and experimental studies on related systems, such as Pt-MoS₂ heterostructures, further illuminate this principle. researchgate.net Density Functional Theory (DFT) calculations have shown that Pt atoms at the interface with sulfur atoms can have the smallest hydrogen adsorption free energy due to the manipulation of the Pt d-band center. researchgate.net X-ray photoelectron spectroscopy (XPS) analyses of Pt/PtS systems confirm the presence of both metallic Pt (Pt⁰) and oxidized Pt (Pt²⁺), indicating electron transfer and a change in the electronic environment of platinum due to the interface with sulfur. mdpi.com
The ability to engineer the interface in PtS systems provides a pathway to fine-tune their electronic properties. This electronic structure modulation is a key strategy for designing advanced catalysts with enhanced activity and stability for various electrochemical applications. mdpi.comacs.org
Future Directions and Emerging Research Avenues in Platinum Monosulfide Chemistry
Advanced Characterization of PtS under Operando Conditions
A critical frontier in understanding the functionality of platinum monosulfide lies in the ability to observe its behavior in real-time under actual operating conditions. Operando spectroscopy, which involves characterizing a material while it is actively participating in a chemical reaction, is a powerful tool for elucidating reaction mechanisms and identifying transient species. escholarship.orgacs.org
Techniques such as ambient pressure X-ray photoelectron spectroscopy (APXPS) are being employed to probe the solid/liquid interface of Pt-based materials during electrocatalytic reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). escholarship.orgfrontiersin.orgosti.gov These studies provide invaluable data on the chemical state of the catalyst surface and the adsorption of reaction intermediates. For instance, APXPS can track the oxidation and reduction of platinum species on an electrode surface as a function of the applied potential. frontiersin.org
In situ liquid cell transmission electron microscopy (LP-TEM) is another vital technique that allows for the real-time visualization of morphological and structural changes in electrocatalysts within a liquid environment. oaepublish.comnih.gov This is particularly crucial for understanding degradation mechanisms, such as particle dissolution and agglomeration, which can affect the long-term stability of PtS-based devices. oaepublish.com The combination of various in situ and operando techniques, including X-ray absorption spectroscopy (XAS) and Raman spectroscopy, will be essential to gain a comprehensive understanding of the structure-activity relationships in PtS materials. acs.orgxmu.edu.cnmpg.de
| Technique | Information Gained | Relevance to PtS Research |
| Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) | Chemical state of the surface, identification of adsorbed species. | Understanding surface reactions and catalyst-adsorbate interactions during catalysis. escholarship.orgfrontiersin.org |
| In situ Liquid Cell Transmission Electron Microscopy (LP-TEM) | Real-time morphological and structural changes, degradation mechanisms. | Assessing the stability and dynamic behavior of PtS nanostructures under reaction conditions. oaepublish.comnih.gov |
| In situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, local coordination environment, and electronic structure. mdpi.com | Probing the electronic and geometric structure of PtS active sites during catalytic processes. mpg.de |
| In situ Raman Spectroscopy | Vibrational modes of the material and adsorbed molecules. mdpi.com | Identifying reaction intermediates and understanding surface chemistry. |
Integration of Theoretical and Experimental Methodologies for Deeper Understanding of PtS
The synergy between theoretical calculations and experimental investigations is paramount for a profound comprehension of this compound's properties and for guiding the design of new materials. Density functional theory (DFT) has emerged as a powerful computational tool for modeling the electronic structure, stability, and catalytic activity of materials like PtS. wikipedia.orgacs.org
Theoretical studies can predict the most stable crystal structures of PtS and the electronic properties of different facets, providing insights into their potential for various applications. For instance, first-principles calculations have been used to investigate the electronic band structure of two-dimensional (2D) PtS, which is crucial for its application in electronics and optoelectronics. rsc.orgworldscientific.comrsc.org DFT calculations can also be employed to model the interaction of reactants and intermediates with the PtS surface, helping to elucidate reaction mechanisms at the atomic level.
Experimental validation of theoretical predictions is crucial. Techniques like high-resolution scanning transmission electron microscopy (STEM) can be used to confirm the atomic structure of synthesized PtS materials, while X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) can probe their electronic band structure. researchgate.net By comparing experimental data with theoretical models, researchers can refine their understanding of the fundamental properties of PtS and accelerate the discovery of new functionalities. The integration of theoretical and experimental approaches has been successfully used to study various Pt-based systems and can be effectively applied to PtS. acs.org
Rational Design of Next-Generation PtS-Based Catalysts and Electrocatalysts
The insights gained from advanced characterization and theoretical modeling are paving the way for the rational design of next-generation this compound-based catalysts and electrocatalysts with enhanced performance. rsc.orgeurekalert.org A key strategy involves precisely tuning the active sites of the catalyst to optimize the binding of reactants and intermediates, thereby increasing reaction rates and selectivity. cas.cnnih.gov
For PtS, this can be achieved through several approaches:
Controlling Nanostructure: The synthesis of PtS with specific morphologies, such as nanosheets, nanowires, or dendritic structures, can expose highly active crystal facets and increase the number of accessible active sites. acs.org
Alloying and Doping: Introducing other elements into the PtS lattice can modify its electronic structure and, consequently, its catalytic properties. mdpi.com Alloying Pt with other metals has been shown to be an effective strategy for improving the performance of Pt-based catalysts. mdpi.com
Support Interactions: The choice of support material can significantly influence the performance of a PtS catalyst. Strong metal-support interactions can enhance catalyst stability and activity. ucl.ac.uk For example, sulfur-doped carbon has been used as a support for Pt/PtS heterostructures, leading to improved hydrogen evolution reaction (HER) activity. mdpi.comnih.gov
The goal is to develop cost-effective catalysts with low platinum loading but high mass activity and long-term stability, which is a major focus in the field of electrocatalysis. nih.govstanford.edu The rational design of Pt-based catalysts is a key area of research for various applications, including fuel cells and the water-gas shift reaction. rsc.orgrsc.orgcapes.gov.br
Exploration of Novel PtS Architectures and Heterostructures for Advanced Functionalities
Beyond catalysis, researchers are exploring novel architectures and heterostructures of this compound to unlock advanced functionalities in electronics, optoelectronics, and sensing. The development of wafer-scale, two-dimensional (2D) PtS films opens up possibilities for their integration into next-generation electronic devices. rsc.orgresearchgate.net
A particularly promising avenue is the creation of van der Waals heterostructures, where 2D PtS is stacked with other 2D materials like indium selenide (B1212193) (InSe) or molybdenum telluride (MoTe2). x-mol.netacs.orgnih.gov These heterostructures can exhibit unique electronic and optical properties that are not present in the individual components. For example, a PtS₂/MoTe₂ heterostructure has been theoretically predicted to be an efficient photocatalyst for water splitting. nih.gov Similarly, a PtS₂/GaSe heterostructure shows potential for applications in photocatalysis and solar cells. rsc.orgrsc.org
The ability to create these atomically thin and well-defined interfaces opens up a vast design space for engineering materials with tailored properties. x-mol.netacs.org Research in this area will focus on:
Developing scalable synthesis methods for high-quality 2D PtS and its heterostructures. rsc.org
Characterizing the electronic and optical properties of these novel architectures. x-mol.netacs.org
Fabricating and testing prototype devices to demonstrate their potential in applications such as photodetectors, transistors, and sensors. mdpi.comx-mol.netacs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-quality platinum monosulfide (PtS) thin films, and how do key experimental parameters influence structural outcomes?
- Methodological Answer : The primary synthesis method involves metal sulfurization , where platinum films are annealed in a sulfur-rich environment. Key parameters include temperature (e.g., 400–600°C), sulfur partial pressure, and annealing duration, which control phase purity and crystallinity. For instance, wafer-scale PtS films were synthesized at 550°C with controlled sulfur vapor flow, achieving uniform 2D growth . Cross-sectional HAADF-STEM imaging and SAED patterns confirm the hexagonal structure and single-crystalline domains. Adjusting sulfur pressure prevents undesired phases like PtS₂, as shown in thermodynamic phase diagrams .
Q. Which characterization techniques are most effective for verifying the atomic structure and phase purity of PtS, and what critical parameters should be analyzed?
- Methodological Answer :
- HAADF-STEM : Resolves Pt and S atomic columns, enabling direct measurement of Pt-Pt (0.23 nm) and S-S (0.23 nm) distances along specific crystallographic axes . Line-profile intensity analysis validates atomic spacing .
- Raman Spectroscopy : Identifies phonon modes (e.g., Eg and A₁g peaks) to distinguish PtS from PtS₂. Shifts in peak positions correlate with layer thickness and strain .
- AFM and SAED : AFM quantifies film thickness (e.g., ~1.2 nm for monolayers), while SAED confirms lattice symmetry and orientation .
Advanced Research Questions
Q. How can first-principles calculations predict the thermodynamic stability of PtS under varying synthesis conditions, and what computational parameters ensure accuracy?
- Methodological Answer : Density functional theory (DFT) with VASP software is used to calculate Gibbs free energy (ΔG) for PtS formation. Key parameters include:
- Exchange-correlation functionals : PBE or HSE06 for accurate band structure and sulfur chemical potential (μₛ) modeling .
- k-point grids : Monkhorst-Pack grids (e.g., 12×12×1) for Brillouin zone sampling .
- Phonon dispersion : Computed to assess dynamic stability, ruling out metastable phases . Studies show PtS stabilizes at low sulfur chemical potentials (μₛ < -1.5 eV) under 550°C .
Q. What experimental strategies resolve contradictions in reported optoelectronic properties of PtS (e.g., bandgap variations)?
- Methodological Answer : Discrepancies in bandgap values (e.g., 1.6–2.1 eV) arise from thickness-dependent effects and measurement techniques. To resolve these:
- Cross-validation : Combine UV-Vis absorption spectroscopy (direct bandgap ~1.6 eV for monolayers) with photoluminescence (PL) and photocurrent spectra .
- Device-based testing : Fabricate field-effect transistors (FETs) to extract carrier mobility (~10 cm²/V·s) and Schottky barrier heights, which indirectly reflect band alignment .
Q. What methodological considerations optimize PtS-based photodetectors for responsivity (201 mA/W) and response time (0.29 s)?
- Methodological Answer :
- Electrode design : Asymmetric Pd/Au contacts reduce carrier recombination, enhancing responsivity. Interdigitated electrodes increase light absorption area .
- Layer thickness : Monolayer PtS exhibits faster response (0.29 s rise time) due to reduced trap states, while thicker films show higher dark current .
- Bias voltage : Optimal bias (e.g., 1–3 V) balances gain and noise, achieving detectivity up to 5.3×10⁹ Jones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
